(R)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

(R)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride (CAS 2061996-70-9) is a chiral building block in the substituted 3-pyridinemethanamine class, consisting of an α-methyl-substituted pyridine ring with a chlorine atom at the 5-position, specifically configured as the (R)-enantiomer and presented as a dihydrochloride salt (C7H11Cl3N2, MW 229.53). Its primary role is as a key synthetic intermediate in research and pharmaceutical development, particularly for asymmetric synthesis pathways where stereochemistry dictates downstream biological activity.

Molecular Formula C7H11Cl3N2
Molecular Weight 229.5 g/mol
Cat. No. B13672220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride
Molecular FormulaC7H11Cl3N2
Molecular Weight229.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CN=C1)Cl)N.Cl.Cl
InChIInChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
InChIKeyJZFWHONHFXUHCN-ZJIMSODOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride Procurement Overview


(R)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride (CAS 2061996-70-9) is a chiral building block in the substituted 3-pyridinemethanamine class, consisting of an α-methyl-substituted pyridine ring with a chlorine atom at the 5-position, specifically configured as the (R)-enantiomer and presented as a dihydrochloride salt (C7H11Cl3N2, MW 229.53) . Its primary role is as a key synthetic intermediate in research and pharmaceutical development, particularly for asymmetric synthesis pathways where stereochemistry dictates downstream biological activity .

Why (R)-1-(5-Chloropyridin-3-yl)ethanamine Dihydrochloride Cannot Be Simply Substituted


Simple substitution with the racemic form, the (S)-enantiomer, or a different salt form can lead to divergent synthetic outcomes or invalid biological results. The (R)-configuration is a distinct chemical entity from the (S)-enantiomer (CAS 1213887-83-2), and the dihydrochloride salt differs fundamentally from the free base (CAS 1213144-64-9) or monohydrochloride in its stoichiometry, molecular weight, and physical handling properties . A 2015 patent on novel crystalline polymorphs of pyridine derivatives highlights that even minor changes in counterion or solid-state form critically impact a compound's suitability for reproducible pharmaceutical manufacturing [1].

Quantitative Procurement Evidence: (R)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride vs. Analogs


Defined Enantiomeric Identity vs. Racemic Mixture

The target compound is procured as a single, defined (R)-enantiomer (CAS 2061996-70-9), whereas the racemic mixture is an undefined blend of (R) and (S) forms. The specific rotation and absolute configuration of the (R)-form are documented via IUPAC naming and valid CAS registration, ensuring it is not the enantiomeric opposite (S)-1-(5-Chloropyridin-3-yl)ethanamine (CAS 1213887-83-2) . The vendor-provided analytical certificate for the (R)-enantiomer includes NMR, HPLC purity, and GC data specific to this stereoisomer batch .

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Higher Minimum Purity Specification vs. (S)-Enantiomer Hydrochloride

The standard purity specification for the (R)-dihydrochloride salt (98%+ by HPLC) is a defined, higher bar compared to its direct enantiomer counterpart. The (S)-enantiomer monohydrochloride (CAS 1810074-63-5) is routinely specified at only 95% . This 3% absolute purity difference means the (S)-enantiomer may contain up to 50% more impurities, which can complicate sensitive asymmetric synthesis by introducing undefined side products .

Purity Specification Chemical Procurement HPLC

Defined Dihydrochloride Salt Form vs. Free Base and Mixed Salt Forms

The procured form is a defined dihydrochloride salt (C7H11Cl3N2, MW 229.53 g/mol), a crystallographically distinct entity from the free base (MW 156.61 g/mol) and the monohydrochloride . While quantitative solubility data for this specific compound is not published in the peer-reviewed literature, general class principles dictate the dihydrochloride offers significantly higher aqueous solubility and distinct hygroscopicity compared to the poorly water-soluble free base. Using the incorrect salt form would necessitate in-situ salt adjustment with unknown stoichiometry, introducing another variable in reaction setups .

Salt Form Physicochemical Property Procurement

Application Scenarios for (R)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride


Asymmetric Synthesis of CNS-Targeted Drug Candidates

The defined (R)-configuration is essential for the synthesis of CNS-targeted pharmaceuticals, where a single stereoisomer is often the therapeutically active entity. Using the 98% pure dihydrochloride salt ensures no cross-contamination with the (S)-enantiomer, which could cause unwanted off-target effects or regulatory failure. The dihydrochloride's solubility profile is also advantageous for conducting amide couplings or reductive amination directly in aqueous or polar aprotic media .

Chiral Auxiliary and Ligand Derivatization

Historically, chiral 1-phenylethanamine analogs are used as resolving agents or to create chiral ligands. This compound's (R)-configuration makes it a direct precursor for synthesizing imine-based ligands for asymmetric catalysis. The high chemical purity (98%) is foundational for the resulting ligand's selectivity, which is heavily influenced by the enantiopurity of the amine starting material .

Agrochemical Lead Optimization

Patents on pyridyl-methanamine derivatives describe their use in novel pesticides. The specific (R)-enantiomer and dihydrochloride salt form provide a distinct, well-characterized intermediate for structure-activity relationship (SAR) studies in agrochemical discovery, where the physical form directly impacts pilot-scale synthesis, formulation, and environmental fate profile testing [1].

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